Flurbiprofen amide

Catalog No.
S14514666
CAS No.
M.F
C15H14FNO
M. Wt
243.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Flurbiprofen amide

Product Name

Flurbiprofen amide

IUPAC Name

2-(3-fluoro-4-phenylphenyl)propanamide

Molecular Formula

C15H14FNO

Molecular Weight

243.28 g/mol

InChI

InChI=1S/C15H14FNO/c1-10(15(17)18)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11/h2-10H,1H3,(H2,17,18)

InChI Key

MRGROCIVLXFMNN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)N

Flurbiprofen amide is a derivative of flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID) commonly used for its anti-inflammatory, analgesic, and antipyretic properties. The chemical structure of flurbiprofen amide features an amide bond formed between the carboxyl group of flurbiprofen and an amine. This modification aims to enhance the pharmacological profile of flurbiprofen while potentially reducing its side effects associated with gastrointestinal irritation, which is common with many NSAIDs .

Chemical Properties

  • Molecular Formula: C15H14FNO
  • Molecular Weight: 243.28 g/mol
  • IUPAC Name: 2-(3-fluoro-4-phenylphenyl)propanamide
  • Canonical SMILES: CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)N

Typical for amides:

  • Oxidation: Can be oxidized to form oxides using agents like hydrogen peroxide or potassium permanganate.
  • Reduction: Can be reduced to its corresponding amine derivatives using lithium aluminum hydride.
  • Substitution: Nucleophilic substitution can introduce various functional groups into the molecule, utilizing reagents such as sodium hydride and alkyl halides.

These reactions allow for the synthesis of various substituted flurbiprofen amides, which may exhibit differing biological activities based on the substituents involved.

Flurbiprofen amide has been investigated for its potential biological activities, particularly its anti-inflammatory and antioxidant properties. The compound acts primarily by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the biosynthesis of prostaglandins—molecules that mediate inflammation and pain responses . Research indicates that flurbiprofen amide may also serve as a prodrug, enhancing the pharmacokinetic profile of flurbiprofen by improving absorption and reducing gastrointestinal side effects .

The synthesis of flurbiprofen amide typically involves the reaction of flurbiprofen acid with various primary amines in the presence of coupling agents such as 1,1-carbonyldiimidazole (CDI) in a basic medium, often using acetonitrile as a solvent. This method allows for the formation of the desired amide bond efficiently .

General Procedure

  • Combine flurbiprofen acid with an appropriate primary amine.
  • Add CDI and stir in anhydrous acetonitrile at room temperature.
  • Purify the resulting product through standard techniques such as recrystallization or chromatography.

Flurbiprofen amide has several applications across different fields:

  • Pharmaceuticals: Used as a model compound in drug development to study amide bond formation and reactivity.
  • Therapeutics: Explored for its potential in treating inflammatory diseases due to its anti-inflammatory properties.
  • Research: Investigated for its role in developing new drug formulations and delivery systems aimed at enhancing therapeutic efficacy while minimizing side effects .

Studies have shown that flurbiprofen amide interacts with various biological targets, primarily through its inhibition of cyclooxygenase enzymes. Additionally, molecular docking studies indicate significant binding affinity to human serum albumin, suggesting that modifications in its structure can influence its pharmacokinetic behavior and toxicity profile. These interactions highlight the compound's potential for further development in therapeutic applications .

Similar Compounds: Comparison with Other Compounds

Flurbiprofen amide shares similarities with other NSAID derivatives but exhibits unique characteristics due to its specific molecular structure. Here are some comparable compounds:

Compound NameKey Properties
Ibuprofen amideSimilar anti-inflammatory effects; less potent than flurbiprofen.
Ketoprofen amideKnown for analgesic properties; similar mechanism of action.
Naproxen amideExhibits anti-inflammatory activity; longer half-life than flurbiprofen.

Uniqueness

Flurbiprofen amide is distinctive due to its ability to form bioisosteres, allowing modifications that optimize pharmacokinetics and bioavailability while minimizing adverse effects compared to other NSAID derivatives. This structural adaptability makes it a promising candidate for further pharmaceutical development .

Carbodiimide-mediated amidation represents a cornerstone in the synthesis of flurbiprofen amides, enabling efficient coupling between the carboxylic acid group of flurbiprofen and primary amines. A novel series of twenty-two flurbiprofen amides were synthesized using 1,1'-carbonyldiimidazole (CDI) as the activating agent in a basic acetonitrile medium, achieving yields ranging from 65% to 92%. The reaction mechanism involves the formation of an intermediate O-acylisourea, which reacts with amines to produce the desired amide bond. Comparative studies highlight the superiority of CDI over traditional agents like dicyclohexylcarbodiimide (DCC), as CDI minimizes side reactions such as urea byproduct formation.

Recent innovations include the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with hydroxybenzotriazole (HOBt) to enhance coupling efficiency. For instance, coupling flurbiprofen with 2-amino-3-methylpyridine using EDC/HOBt in acetonitrile yielded amide derivatives with 95% purity, as confirmed by high-resolution mass spectrometry. This method is particularly advantageous for sterically hindered amines, where traditional approaches falter.

Table 1: Comparison of Carbodiimide Reagents in Flurbiprofen Amidation

ReagentSolventYield (%)Purity (%)Reference
CDIAcetonitrile65–9290–95
DCCDichloromethane55–7885–90
EDC/HOBtAcetonitrile85–9595–99

The choice of solvent profoundly impacts reaction outcomes. Polar aprotic solvents like acetonitrile facilitate better reagent solubility and intermediate stability compared to chlorinated solvents. Additionally, maintaining a basic pH (pH 8–9) ensures deprotonation of the amine, enhancing nucleophilicity and reaction kinetics.

Flurbiprofen amides represent a novel class of dual-action compounds that simultaneously target fatty acid amide hydrolase and cyclooxygenase-2 enzymes through distinct molecular mechanisms [1]. The development of these compounds addresses the limitations of traditional single-target approaches by exploiting the interconnected pathways of endocannabinoid metabolism and prostaglandin synthesis [2].

The fatty acid amide hydrolase inhibitory activity of flurbiprofen amides operates through a competitive, reversible mechanism. N-(3-bromopyridin-2-yl)-2-(2-fluoro-(1,1'-biphenyl)-4-yl)propanamide (Flu-AM4) demonstrates exceptional potency with a Ki value of 13 nanomolar against rat brain fatty acid amide hydrolase [1]. This represents a substantial improvement over the parent compound flurbiprofen, which exhibits an inhibition constant of 29 micromolar [1]. The enhanced activity results from specific structural modifications to the pyridine ring system, where halogen substitution at the 3-position creates favorable interactions within the enzyme's binding site [1].

Molecular modeling studies reveal that flurbiprofen amides occupy a hydrophobic pocket located between the acyl chain binding channel and membrane access channel regions of fatty acid amide hydrolase [1]. The binding mode involves critical interactions with key residues including Phe381, Met436, and Leu404, with halogenated derivatives showing enhanced affinity through halogen bonding interactions [1]. Quantum mechanical calculations demonstrate that bromine-containing derivatives exhibit stronger binding interactions with Phe381 compared to methyl-substituted analogs [1].

The cyclooxygenase-2 inhibitory mechanism of flurbiprofen amides follows a non-covalent binding pattern similar to the parent flurbiprofen compound [1]. Crystallographic studies indicate that these compounds bind within the cyclooxygenase active site through salt bridge formation with Arg-120 and extensive hydrophobic interactions with the biphenyl binding pocket [3]. The carboxylic acid moiety forms essential ionic interactions, while the fluorinated biphenyl system occupies the hydrophobic channel lined by Val-349, Phe-381, Trp-387, Phe-518, Met-522, Val-523, and Leu-531 [3].

Table 1: Fatty Acid Amide Hydrolase Inhibition Potencies of Flurbiprofen Amides

CompoundpI50 (-logIC50)IC50 (μM)Ki (μM)
Flurbiprofen4.53 ± 0.0229-
Flu-AM16.36 ± 0.020.44-
Flu-AM36.96 ± 0.120.11-
Flu-AM47.67 ± 0.100.0210.013
Flu-AM67.72 ± 0.070.019-

Data derived from rat brain homogenate assays using 0.5 μM [³H]anandamide as substrate [1]

The dual inhibition profile creates synergistic therapeutic effects by simultaneously reducing prostamide biosynthesis while increasing anandamide concentrations [1]. This mechanism addresses the complex interplay between endocannabinoid degradation and inflammatory mediator production, providing enhanced analgesic and anti-inflammatory effects compared to single-target approaches [2].

Substrate-Selective Cyclooxygenase Inhibition Profiles

Flurbiprofen amides exhibit remarkable substrate-selective inhibition properties against cyclooxygenase enzymes, preferentially targeting endocannabinoid substrates over arachidonic acid [4]. This selectivity profile represents a significant advancement in cyclooxygenase inhibitor design, as it allows for modulation of specific inflammatory pathways while preserving essential prostaglandin synthesis [5].

The substrate-selective behavior manifests most prominently in the inhibition of 2-arachidonoylglycerol oxygenation by cyclooxygenase-2. Flurbiprofen amide derivatives demonstrate potent inhibition of 2-arachidonoylglycerol cyclooxygenation with IC50 values in the low micromolar range, while showing significantly reduced potency against arachidonic acid oxygenation [3]. Desmethylflurbiprofen, an achiral analog, exhibits an IC50 of 0.11 micromolar for 2-arachidonoylglycerol inhibition compared to minimal inhibition of arachidonic acid metabolism at equivalent concentrations [3].

The molecular basis for substrate selectivity involves differential binding orientations within the cyclooxygenase active site. Crystallographic analysis reveals that flurbiprofen derivatives adopt binding conformations that create steric hindrance for arachidonic acid access while accommodating endocannabinoid substrates [3]. The α-carbon substitution pattern plays a critical role in determining selectivity, with smaller substituents providing increased potency but reduced selectivity [3].

Table 2: Substrate-Selective Cyclooxygenase Inhibition Data

Compound2-AG IC50 (μM)AA IC50 (μM)Selectivity Ratio
Desmethylflurbiprofen0.11>10>90
Flu-AM1 (R-enantiomer)0.74>10>13
Flu-AM1 (S-enantiomer)0.99>10>10
Flurbiprofen1.38.26.3

Data represents inhibition of cyclooxygenase-2 activity using purified enzyme preparations [5] [3]

The substrate-selective profile extends to both cyclooxygenase isoforms, with flurbiprofen amides showing preferential inhibition patterns. Against cyclooxygenase-1, these compounds demonstrate the inhibition hierarchy: cyclooxygenase-2 versus 2-arachidonoylglycerol > cyclooxygenase-1 versus arachidonic acid > cyclooxygenase-2 versus arachidonic acid [4]. This pattern suggests that endocannabinoid metabolism represents a preferential target across both enzyme isoforms [4].

The clinical significance of substrate selectivity lies in the potential for reduced gastrointestinal toxicity while maintaining anti-inflammatory efficacy [5]. By preserving arachidonic acid-derived prostaglandin synthesis, these compounds may avoid the gastroprotective prostaglandin depletion associated with traditional non-steroidal anti-inflammatory drugs [6]. Simultaneously, the inhibition of endocannabinoid oxygenation prevents the formation of pro-inflammatory prostamides while allowing endocannabinoid accumulation [1].

Cellular studies using stimulated macrophages confirm the substrate-selective behavior observed in purified enzyme systems. RAW 264.7 macrophages treated with flurbiprofen derivatives show preferential inhibition of 2-arachidonoylglycerol-derived products compared to arachidonic acid metabolites [3]. However, the selectivity margins observed in cellular systems are reduced compared to purified enzyme assays, likely due to differences in substrate concentrations and membrane microenvironments [3].

Neuropathic Pain Modulation in Chronic Constriction Injury Models

Flurbiprofen amides demonstrate significant efficacy in chronic constriction injury models of neuropathic pain through modulation of endocannabinoid system balance and inflammatory pathway suppression [1]. The chronic constriction injury model, involving sciatic nerve ligation, provides a well-characterized paradigm for evaluating neuropathic pain interventions and has revealed the multifaceted mechanisms underlying flurbiprofen amide analgesia [7].

In chronic constriction injury studies, Flu-AM4 administered at 10 milligrams per kilogram demonstrated substantial analgesic effects in both mechanical allodynia and thermal hyperalgesia assessments [1]. The compound significantly reduced paw withdrawal thresholds measured by Dynamic Plantar Aesthesiometer testing and decreased cold allodynia responses evaluated through acetone testing protocols [7]. These improvements were sustained throughout the evaluation period, indicating persistent therapeutic benefits rather than transient analgesic effects [1].

The neuropathic pain modulation achieved by flurbiprofen amides involves restoration of endocannabinoid homeostasis disrupted by peripheral nerve injury [8]. Chronic constriction injury induces transcriptional adaptations in fatty acid amide hydrolase and N-acyl phosphatidylethanolamine-specific phospholipase D expression within dorsal root ganglia, spinal cord, and forebrain regions [9]. Flurbiprofen derivatives counteract these changes by inhibiting fatty acid amide hydrolase activity and normalizing N-acyl phosphatidylethanolamine-specific phospholipase D expression, thereby restoring anandamide levels to physiological ranges [9].

Table 3: Neuropathic Pain Assessment in Chronic Constriction Injury Models

ParameterVehicle ControlFlu-AM4 (10 mg/kg)Gabapentin (30 mg/kg)
Mechanical Threshold (g)2.1 ± 0.34.8 ± 0.5*4.2 ± 0.4*
Cold Allodynia (responses/min)8.2 ± 1.13.4 ± 0.6*3.8 ± 0.7*
Thermal Hyperalgesia (sec)4.2 ± 0.57.8 ± 0.9*7.1 ± 0.8*

Asterisks indicate statistical significance (p < 0.05) compared to vehicle control [1] [7]

Molecular analysis of spinal cord tissues from chronic constriction injury animals treated with flurbiprofen amides reveals significant modulation of inflammatory markers [1]. The compounds reduce spinal expression of inducible nitric oxide synthase, cyclooxygenase-2, and nuclear factor kappa B, indicating comprehensive anti-inflammatory effects at the spinal level [1]. This neuroinflammatory suppression contributes to the analgesic efficacy by reducing the production of pro-nociceptive mediators within pain processing circuits [1].

Glutamate release studies demonstrate that flurbiprofen derivatives significantly reduce excitatory neurotransmitter release in the dorsal horn of the spinal cord following sciatic nerve injury [9]. This effect appears to be mediated through endocannabinoid receptor activation, as the analgesic benefits are abolished by combined cannabinoid receptor 1 and cannabinoid receptor 2 antagonist administration [9]. The reduction in glutamate release correlates with decreased mechanical and thermal hypersensitivity, suggesting a causal relationship between neurotransmitter modulation and pain relief [9].

Comparative studies with standard neuropathic pain treatments reveal that flurbiprofen amides provide analgesic efficacy comparable to gabapentin while offering additional anti-inflammatory benefits [1]. Unlike gabapentin, which primarily modulates calcium channel function, flurbiprofen amides address multiple pain mechanisms simultaneously through endocannabinoid enhancement and inflammatory suppression [1]. This multi-target approach may provide advantages in treating complex neuropathic pain conditions with both sensory and inflammatory components [10].

Anti-Inflammatory Efficacy in Prolonged Inflammatory Models

Flurbiprofen amides exhibit robust anti-inflammatory activity in prolonged inflammatory models, demonstrating sustained efficacy against both acute and chronic inflammatory processes [11]. The evaluation of anti-inflammatory properties has been conducted using multiple experimental paradigms, including carrageenan-induced paw edema, formalin-induced inflammation, and complete Freund's adjuvant-induced arthritis models [11] [12].

In carrageenan-induced inflammation studies, flurbiprofen amide derivatives show superior anti-inflammatory activity compared to parent compounds [11]. Twenty-two synthesized flurbiprofen amides were evaluated using carrageenan-induced mice paw edema assays, with four compounds (designated 8, 14, 15, and 20) displaying excellent activity ranging from 59.0 to 77.7 percent reduction in edema formation [11]. Eight additional compounds demonstrated good activity with edema reduction ranging from 37.0 to 50.0 percent [11].

The formalin test provides a biphasic model of inflammatory pain, allowing evaluation of both acute nociceptive and prolonged inflammatory responses [12]. Flurbiprofen axetil, a prodrug form, significantly reduces inflammatory pain in the second phase of formalin testing while showing minimal effects on the initial acute phase [12]. This selectivity indicates preferential activity against inflammatory processes rather than direct nociceptive transmission [12].

Table 4: Anti-Inflammatory Activity in Prolonged Models

ModelTreatmentInflammation Reduction (%)Duration (hours)
Carrageenan EdemaCompound 877.7 ± 3.26
Carrageenan EdemaCompound 1472.1 ± 2.86
Carrageenan EdemaCompound 1568.9 ± 3.16
Formalin TestFlu-AM4 (local)65.3 ± 4.24
Adjuvant ArthritisFlurbiprofen derivatives45.2 ± 5.1168

Data compiled from multiple studies showing sustained anti-inflammatory effects [11] [12]

Molecular mechanisms underlying the prolonged anti-inflammatory effects involve modulation of key inflammatory mediators and signaling pathways [12]. Flurbiprofen derivatives significantly reduce tissue levels of tumor necrosis factor-alpha and interleukin-6 in inflammatory models [12] [13]. In formalin-induced inflammation, flurbiprofen axetil treatment decreased hippocampal tumor necrosis factor-alpha and interleukin-6 concentrations compared to control groups [12].

The anti-inflammatory efficacy extends to modulation of transcriptional inflammatory pathways [12]. Flurbiprofen derivatives activate adenosine monophosphate-activated protein kinase while inhibiting nuclear factor kappa B p65 expression [12]. This dual effect on inflammatory transcription factors contributes to the sustained anti-inflammatory response by reducing pro-inflammatory gene expression while enhancing anti-inflammatory pathways [12].

Prostanoid synthesis inhibition represents another crucial mechanism of anti-inflammatory action [14]. Novel flurbiprofen derivatives demonstrate significant antioxidant and anti-inflammatory activities through inhibition of prostaglandin endoperoxide-synthase II [14]. Molecular docking studies reveal that these compounds bind effectively to the prostaglandin endoperoxide-synthase II active site, explaining their anti-inflammatory efficacy [14].

Comparative analysis with traditional non-steroidal anti-inflammatory drugs shows that flurbiprofen amides provide enhanced anti-inflammatory activity with potentially reduced gastrointestinal toxicity [11]. The amide derivatives demonstrate superior activity profiles compared to parent flurbiprofen in carrageenan-induced inflammation models while maintaining good bioavailability characteristics [11]. This improved therapeutic index suggests potential advantages for treating chronic inflammatory conditions requiring prolonged treatment [11].

XLogP3

3.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

243.105942232 g/mol

Monoisotopic Mass

243.105942232 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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